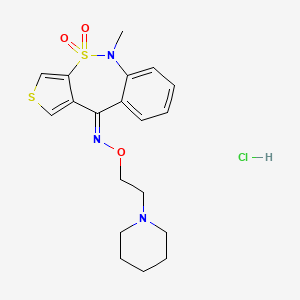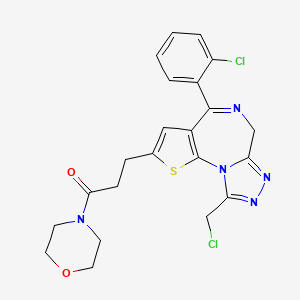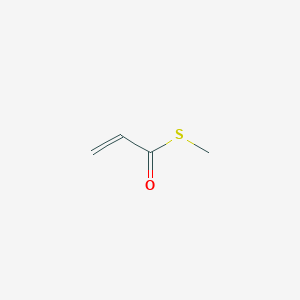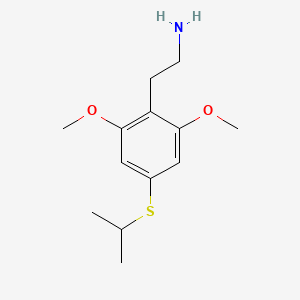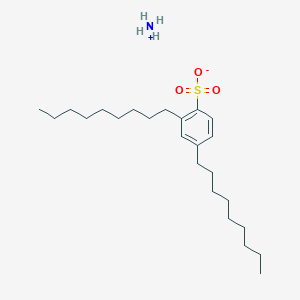
azanium;2,4-di(nonyl)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;2,4-di(nonyl)benzenesulfonate is a chemical compound with the molecular formula C24H45NO3S and a molecular weight of 427.684 g/mol . . This compound is part of the benzenesulfonate family, which is known for its diverse applications in various fields.
Métodos De Preparación
The synthesis of azanium;2,4-di(nonyl)benzenesulfonate typically involves the sulfonation of 2,4-di(nonyl)benzene followed by neutralization with ammonium hydroxide. The reaction conditions for sulfonation usually require a strong acid such as sulfuric acid or oleum, and the process is carried out at elevated temperatures to ensure complete sulfonation . Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Azanium;2,4-di(nonyl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Azanium;2,4-di(nonyl)benzenesulfonate has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Industry: It is used in the formulation of detergents, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of azanium;2,4-di(nonyl)benzenesulfonate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to insert into lipid membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . Additionally, the sulfonate group can form ionic interactions with proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Azanium;2,4-di(nonyl)benzenesulfonate can be compared with other benzenesulfonate derivatives such as:
Azanium;2,4-dimethylbenzenesulfonate: This compound has a similar structure but with methyl groups instead of nonyl groups, resulting in different physicochemical properties and applications.
Azanium;2,4-dinonylbenzenesulfonate: This is another similar compound with slight variations in the alkyl chain length, affecting its solubility and surfactant properties.
This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
81611-37-2 |
|---|---|
Fórmula molecular |
C24H45NO3S |
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
azanium;2,4-di(nonyl)benzenesulfonate |
InChI |
InChI=1S/C24H42O3S.H3N/c1-3-5-7-9-11-13-15-17-22-19-20-24(28(25,26)27)23(21-22)18-16-14-12-10-8-6-4-2;/h19-21H,3-18H2,1-2H3,(H,25,26,27);1H3 |
Clave InChI |
CVSILSHCLAEVRM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])CCCCCCCCC.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


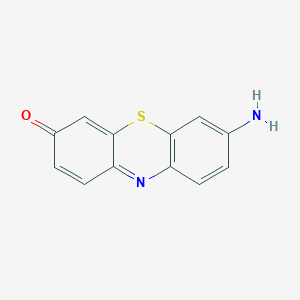
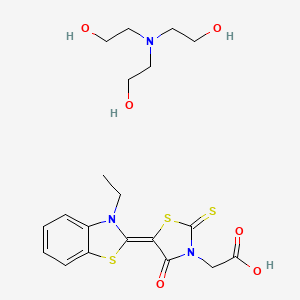
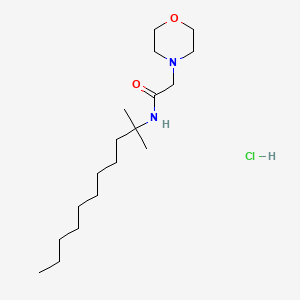
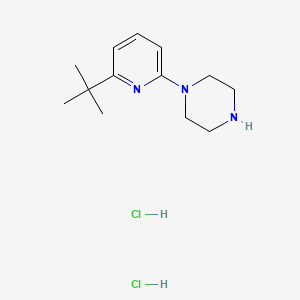
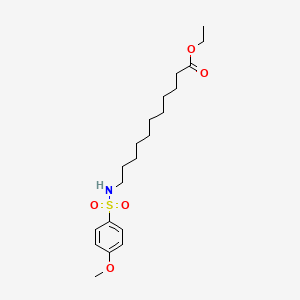
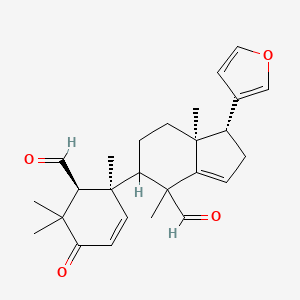
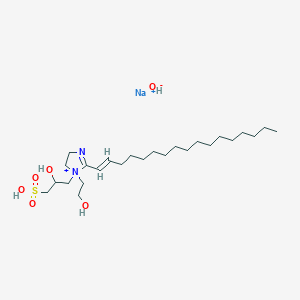
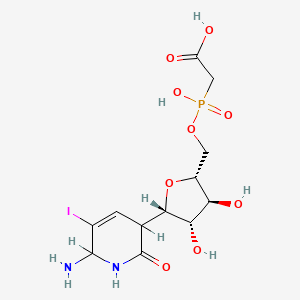

![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721780.png)
